Chlorpyrifos-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.76 mg/L at 20 °C

In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C)

Synonyms

Canonical SMILES

Insecticide Efficacy

- Target Pests: A significant area of research focuses on Chlorpyrifos-methyl's effectiveness against various insect pests. Studies evaluate its potency against specific insects in agricultural settings, such as beetles, weevils, and mites [].

- Mode of Action: Research explores how Chlorpyrifos-methyl functions as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme crucial for insect nerve function []. This disrupts their nervous system, leading to paralysis and death.

Environmental Fate

- Persistence and Degradation: Studies investigate Chlorpyrifos-methyl's persistence in the environment, including soil, water, and plants. This helps assess its potential for contamination and long-term effects on ecosystems [].

- Breakdown Products: Research identifies the byproducts formed when Chlorpyrifos-methyl degrades. Understanding these breakdown products is essential for evaluating their potential toxicity and environmental impact [].

Toxicology and Safety

- Mammalian Toxicity: A crucial area of research involves assessing Chlorpyrifos-methyl's toxicity in mammals, including humans. This includes studies on acute and chronic exposure effects, potential for carcinogenicity, and developmental neurotoxicity [].

- Risk Assessment: Research findings contribute to risk assessments that evaluate the safety of Chlorpyrifos-methyl use in agriculture and its potential impact on human health and the environment [].

Chlorpyrifos-methyl is an organophosphate insecticide that was developed by the Dow Chemical Company in 1966. It is structurally similar to chlorpyrifos but features a dimethyl chain, resulting in lower acute toxicity (classified as World Health Organization Class III) compared to its counterpart. Chlorpyrifos-methyl appears as colorless crystals and is known to be corrosive to metals such as copper and brass .

Chlorpyrifos-methyl acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos-methyl disrupts nerve impulse transmission, leading to insect paralysis and death [].

The biological activity of chlorpyrifos-methyl is primarily linked to its mechanism of action as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission and potential neurotoxic effects. Studies indicate that chlorpyrifos-methyl may cause developmental neurotoxicity, particularly in children, raising concerns about its safety for human health . Long-term exposure has been associated with various health risks, including possible reproductive toxicity and genotoxicity .

The synthesis of chlorpyrifos-methyl involves a multi-step process beginning with 3-methylpyridine. The key steps include the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride . This method highlights the complexity of synthesizing organophosphate compounds while ensuring safety and efficacy.

Research into the interactions of chlorpyrifos-methyl with other chemical agents has revealed significant findings. For example, combined exposure studies have shown that chlorpyrifos-methyl can interact adversely with substances like dexamethasone, leading to enhanced neurodevelopmental damage compared to exposure to either substance alone . Such studies underscore the importance of understanding multi-chemical exposures in assessing health risks.

Chlorpyrifos-methyl shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Acute Toxicity Level | Mechanism of Action | Primary Use |

|---|---|---|---|

| Chlorpyrifos | Higher (Class II) | Acetylcholinesterase inhibition | Insecticide |

| Diazinon | Moderate (Class II) | Acetylcholinesterase inhibition | Insecticide |

| Malathion | Moderate (Class II) | Acetylcholinesterase inhibition | Insecticide |

| Parathion | High (Class I) | Acetylcholinesterase inhibition | Insecticide |

Uniqueness of Chlorpyrifos-methyl:

- Lower Acute Toxicity: Chlorpyrifos-methyl has a lower acute toxicity profile compared to chlorpyrifos and other similar compounds.

- Specific Structural Modifications: The presence of a dimethyl chain differentiates it from chlorpyrifos, impacting its reactivity and toxicity.

Structural Composition and Molecular Architecture

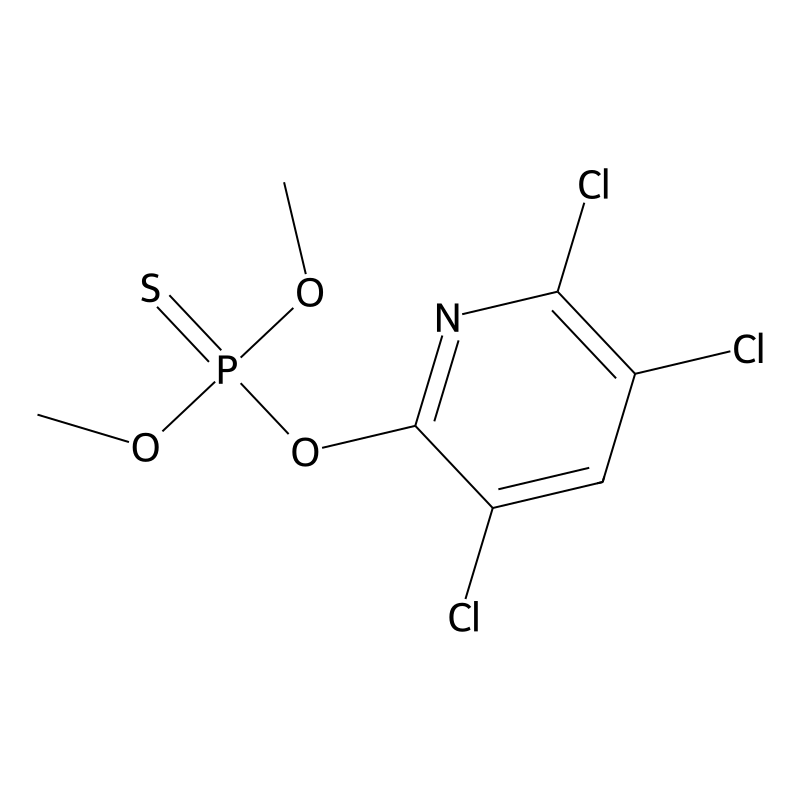

The molecular structure of chlorpyrifos-methyl consists of three main structural components: a 3,5,6-trichloropyridine ring, a phosphorothioate group, and two methyl groups. The core structure features a pyridine ring substituted with three chlorine atoms at positions 3, 5, and 6, which is connected to a phosphorothioate moiety through an oxygen bridge at position 2 of the pyridine ring [1] [2] [5].

The InChI (International Chemical Identifier) for chlorpyrifos-methyl is InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 [3] [4], while the InChI key is HRBKVYFZANMGRE-UHFFFAOYSA-N [3] [4] [5]. The SMILES notation for the compound is COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl [2] [4].

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 322.533 g/mol | [3] |

| Melting point | 46.0°C | [6] |

| Relative density | 1.642 at 23°C | [6] |

| Vapour pressure | 3 × 10⁻³ Pa at 25°C | [6] |

| Henry's law constant | 0.235 Pa m³ mol⁻¹ at 20°C | [6] |

The compound exists as a white crystalline solid at room temperature [7] [8] with mild mercaptan odor characteristics [9]. The melting point of chlorpyrifos-methyl ranges from 45.5-46.5°C [9], with more recent measurements indicating a value of 46.0°C [6].

Spectroscopic Characteristics

The spectroscopic properties of chlorpyrifos-methyl provide detailed information about its molecular structure and bonding patterns. Infrared spectroscopy reveals several characteristic absorption bands that correspond to specific functional groups within the molecule [6].

| IR Band (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3063 | C-H (Ar) stretching | Aromatic ring |

| 3012 | C-H (Ar) stretching | Aromatic ring |

| 2954 | C-H stretching | RCH₃ groups |

| 1548 | Ring vibration | Substituted pyridine |

| 1408 | Ring vibration | Substituted pyridine |

| 1240 | P-O stretching | Phosphate group |

| 1165 | P-O stretching | P-O-Ar bond |

| 967 | P-O stretching | P-O-Ar bond |

Nuclear magnetic resonance spectroscopy provides additional structural confirmation. The ¹H NMR spectrum shows characteristic signals at 7.88 ppm corresponding to the aromatic proton and at 4.04 ppm for the methyl groups attached to the phosphorus atom [6]. The ¹³C NMR spectrum displays signals at 150.7 ppm for quaternary carbon atoms in the pyridine ring [6].

Phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy is particularly useful for characterizing organophosphate compounds like chlorpyrifos-methyl [10] [11]. The ³¹P NMR chemical shift for chlorpyrifos-methyl appears in the characteristic range for organothiophosphate esters, providing a diagnostic tool for identification and degradation studies [11].

Mass Spectrometric Properties

Mass spectrometry fragmentation patterns for chlorpyrifos-methyl show characteristic fragment ions that are useful for identification and quantification [1]. The molecular ion peak appears at m/z 289.8761, with major fragment ions observed at m/z 124.9821, 142.9927, 127.0153, and 78.9944 [1]. These fragmentation patterns are consistent with the loss of methoxy groups and the breakdown of the pyridine ring structure.

Ultraviolet-Visible Spectroscopic Properties

The UV-visible absorption spectrum of chlorpyrifos-methyl shows molecular extinction coefficients at specific wavelengths [6]:

| Wavelength (nm) | Molecular Extinction Coefficient (mol L⁻¹ cm⁻¹) |

|---|---|

| 204.1 | 2.21 × 10⁴ |

| 229.1 | 1.17 × 10⁴ |

| 288.9 | 6.07 × 10³ |

These absorption characteristics are important for analytical detection methods and photodegradation studies of the compound [6].

The molecular structure of chlorpyrifos-methyl has been confirmed through X-ray crystallographic studies, which provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the molecule [12]. These structural details are essential for understanding the chemical behavior and reactivity patterns of the compound.

Purity

Physical Description

White or amber solid; [HSDB] Colorless solid; [CAMEO]

Color/Form

Amber solid cake

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 4.31

Odor

Decomposition

DT50 = 3 days (pH 8)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The acetylcholinesterase, carboxylesterase, and cytochrome p450 monooxygenase activities of three strains of Oryzaephilus srinamensis (L.) were examined to better understand biochemical mechanisms of resistance. The three strains were VOS49 and VOSCM, selected for resistance to malathion and chlorpyrifos-methyl, respectively, and VOS48, a standard susceptible strain. Cross-resistance to malathion and chlorpyrifos-methyl was confirmed in VOS49 and VOSCM. Acetylcholinesterase activity was not correlated to resistance among these strains. VOS49 and VOSCM showed elevated levels of carboxylesterase activity based on p-nitrophenylacetate, alpha-naphthyl acetate, or beta-naphthyl acetate substrates. PAGE zymograms showed major differences in caboxylesterase isozyme banding among strains. VOSCM had one strongly staining isozyme band. A band having the same Rf-value was very faint in VOS48. The VOS49 carboxylesterase banding pattern was different from both VOSCM and VOS48. Cytochrome p450 monooxygenase activity was based on cytochrome p450 content, aldrin epoxidase activity, and oxidation of organophosphate insecticides, all elevated in resistant strains. The monooxygenase activity varied with insecticide substrate and resistant strain, suggesting specific cytochromes P450 may exist for different insecticides. The monooxygenase activity of the VOS49 strain was much higher with malathion than chlorpyrifos-methyl as substrates, whereas VOSCM monooxygenase activity was higher with malathion than chlorpyrifos-methyl as substrates. Results are discussed in the context of resistance mechanisms to organophosphate insecticides in O. surinamensis.

The mechanism of action is inhibition of acetylcholinesterase activity.

Vapor Pressure

3 mPa (2.25X10-5 mm Hg) at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Two male Sprague-Dawley rats (approximately 200 g) were gavaged with (14)C-radiolabelled chlorpyrifos-methyl (purity >99%; 377 MBq/mmol; labelled at positions 2 and 6 on the pyridyl ring) at a dose level of 16 mg/kg bw (in corn oil). Urine, feces and expired carbon dioxide were collected for up to 72 hr. Blood samples were taken from the tail at intervals throughout the study period. Radioactivity levels were determined by liquid scintillation counting or combustion analysis (fecal samples). Urinary metabolites were identified by thin-layer chromatography (TLC) and autoradiography. Peak blood radioactivity levels were reported at 5 hr, at which point the amount of test material in the blood was calculated to be approximately 3.0% (2.4-3.7%; absolute levels not given) of the administered dose. Levels of radioactivity indicated rapid clearance from blood, and the peak level seen at 5 hr had declined by 50% at approximately 9 hr following administration, suggesting an initial half-life of approximately 4 hr. Excretion of radioactivity was found to be primarily in the urine and largely within 24 hr of administration. Radioactivity levels in expired air were minimal. Residual tissue radioactivity levels at 72 hr were low in all tissues (<1 part per million [ppm]), but varied markedly between the two animals.

When (14)C-bound residues were fed to male rats for 24 hours, the animals eliminated 75% of the radioactivity in urine, 7% in expired air and 8% in faeces after 3 days, indicating that the bound residues were highly bioavailable. A further "bioavailable" amount (4%) was found in selected organs.

Tissue distributions of dichlorvos, an organophosphate, and chlorpyrifos-methyl, an organophosphorothioate, were determined. Tiny amounts of dichlorvos, 0.067 and 0.027 mg/L, were detected in the vitreous humor and cerebrospinal fluid, respectively. Although dichlorvos (0.082-8.99 mg/L or mg/kg) was detected in the thoracic aortic blood, thoracic inferior vena caval blood, pericardial fluid, bile, and spleen, it was strongly suggested that it had diffused postmortem from the stomach, which contained 879 mg, because no dichlorvos was detected in the other blood samples and tissues tested. Substantial amounts (0.615-4.15 mg/L) of chlorpyrifos-methyl were detected in all blood samples, and the order of its concentrations was as follows: pulmonary vessel blood > thoracic inferior vena caval blood > blood in the right cardiac chambers > blood in the left cardiac chambers = thoracic aortic blood > right femoral venous blood. The total amount of chlorpyrifos-methyl in the stomach was 612 mg. However, it was strongly suggested that virtually no chlorpyrifos-methyl diffused from the stomach into surrounding fluids and tissues postmortem because no chlorpyrifos-methyl was detected in the bile and little was found in the pericardial fluids. Neither compound was detected in the urine. In vitro experiments showed that dichlorvos (10 mg/L) almost disappeared from fresh (pH 7.4) and acidified (pH 6.2) blood samples within 24 and 72 hr, respectively. However, 53 and 77% of the original amount of dichlorvos in 0.05M phosphate buffers at pH 7.4 and 6.2 were detected 72 hr later. Chlorpyrifos-methyl (1 mg/L) was very stable in blood samples, regardless of the pH, during the 72-hr study period, but in the pH 7.4 and 6.2 phosphate buffers, approximately 80% of the original amount had degraded after 72 hr. ... When sodium fluoride was added to blood samples, dichlorvos degraded completely within 15 min, and chlorpyrifos-methyl became very unstable. When analyzing samples to detect organophosphorus chemicals, this common preservative should not be added to fluid specimens.

For more Absorption, Distribution and Excretion (Complete) data for CHLORPYRIFOS-METHYL (6 total), please visit the HSDB record page.

Metabolism Metabolites

The urinary metabolites of chlorpyrifos-methyl were investigated by TLC ... . The primary metabolite was identified by co-chromatography as 3,5,6-trichloro-2-pyridinol (TCP). Additional non-mobile material was stated to be conjugated TCP. Metabolites were not quantified, and fecal metabolites were not investigated.

The oxidative desulfuration of the three phosphorothionate insecticides -- chlorpyrifos, chlorpyrifos-methyl, and leptophos--was studied in rat brain and liver. Hepatic microsomes demonstrated activities of 4-28 nmol/g/min, with male activity 2- to 4-fold higher than female activity. Very low desulfuration activity of all three compounds was observed in both microsomal and crude mitochondrial fractions from brain (3-27 pmol/g/min). There were no sex differences in the brain. Although the liver displayed 140- to 2100-fold greater activity than brain on a wet-weight basis, the brain desulfuration activities of these three compounds as well as those of some previously reported phosphorothionates generally correlate well with the toxicity and may be important in determining the overall acute toxicity levels of phosphorothionate insecticides.

Urinary metabolites ... were identified by gas-liquid chromatography, TLC and mass spectrometry as 3,5,6-trichloro-2-pyridinol (TCP) (13.8%), its glucuronide conjugate (68.6%) and the desmethyl metabolite O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (17.8%). Feces were not analysed, as they contained less than 5% of the administered radiolabel.

A normal metabolic reaction with phosphorothioates is oxidative desulfuration or isomerization to give the oxon form, which is the more potent inhibitor of acetylcholinesterase. Chlorpyrifosmethyl oxon was not identified in the rat metabolism studies with chlorpyrifos-methyl.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Associated Chemicals

Chloropyrifos-methyl oxon; 5598-52-7

Wikipedia

Biological Half Life

Use Classification

Acaricides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Pharmaceuticals

INSECTICIDES

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: chlorpyrifos-methyl; Matrix: water, soil, waste samples; Detection Limit: not provided.

Method: EPA-RCA 8141B (GC-NPD); Procedure: gas chromatography with a nitrogen-phosphorus detector (NPD); Analyte: chlorpyrifos-methyl; Matrix: water, soil, waste samples; Detection Limit: not provided.

Product analysis by high performance liquid chormatography. Residues determined by gas liquid chromatography ... by gas chromatography/flame photometric detector with immunoassay, gas chromatography/electron capture detector, or gas chromatography/flame photometric detection.

Storage Conditions

Interactions

At the dose of 600 mg/kg, which decreased hepatic nonprotein sulfhydryls (NPSH) by 90%, acetaminophen did not potentiate the effects of the organophosphorus insecticides methylchlorpyrifos, methylparathion or dichlorovos on esterases. On the other hand, depletion of hepatic NPSH by diethylmaleate increased the toxicities of the insecticides. While the reported inhibition of mixed function oxidase activity by acetaminophen may explain the lack of potentiation of methylchlorpyrifos and methylparathion which need to be converted to their oxygen analogs, its failure in potentiating the toxicity of dichlorvos, which does not require metabolic activation, suggests that other mechanisms are involved. Acetaminophen decreased NPSH only in the liver and, to a minor extent, in the kidney, while diethylmaleate caused significant depletion of NPSH in several tissues.

Human volunteer studies have been conducted by orally administering the pesticides deltamethrin (0.01 mg/kg/day) or pirimicarb (0.02 mg/kg/day) at the acceptable daily intake (ADI) together with chlorpyrifos-methyl (0.01 mg/kg/day), in order to investigate any potential interactions that may occur during dietary exposure. Deltamethrin and pirimicarb are metabolised in vivo by hydrolytic enzymes, which may be susceptible to inhibition by esterase-inhibiting compounds, such as chlorpyrifos-methyl. Urine samples were collected at time points up to at least 48 h post-exposure and metabolites were quantified. Urinary metabolite excretion data obtained from the mixed exposures were compared with data obtained from the same individuals given a dose of each individual pesticide on a separate occasion. Metabolite excretion profiles for both pesticides administered as a mixed dose with chlorpyrifos-methyl were qualitatively similar to those obtained for the individual doses. Peak excretion of deltamethrin and pirimicarb metabolites occurred at around 4h post-exposure for both the individual and the mixed exposure scenarios, and metabolite excretion was almost complete within 24h. No statistically significant differences were found between the individual and mixed doses for either metabolite excretion half-life or metabolite levels quantified in 24-h total urine collections. The data presented here indicate that no significant toxicokinetic interactions occur between either deltamethrin or pirimicarb and chlorpyrifos-methyl when orally administered together at the ADI.

Stability Shelf Life

Dates

2: Notardonato I, Salimei E, Russo MV, Avino P. Simultaneous determination of organophosphorus pesticides and phthalates in baby food samples by ultrasound-vortex-assisted liquid-liquid microextraction and GC-IT/MS. Anal Bioanal Chem. 2018 May;410(14):3285-3296. doi: 10.1007/s00216-018-0986-x. Epub 2018 Mar 17. PubMed PMID: 29549507.

3: Skaljac M, Kirfel P, Grotmann J, Vilcinskas A. Fitness costs of infection with Serratia symbiotica are associated with greater susceptibility to insecticides in the pea aphid Acyrthosiphon pisum. Pest Manag Sci. 2018 Aug;74(8):1829-1836. doi: 10.1002/ps.4881. Epub 2018 Mar 7. PubMed PMID: 29443436.

4: Takayasu T, Yamamoto H, Ishida Y, Nosaka M, Kawaguchi M, Kuninaka Y, Kimura A, Kondo T. Postmortem distribution of chlorpyrifos-methyl, fenitrothion, and their metabolites in body fluids and organ tissues of an intoxication case. Leg Med (Tokyo). 2017 Nov;29:44-50. doi: 10.1016/j.legalmed.2017.10.002. Epub 2017 Oct 4. PubMed PMID: 29054069.

5: Nie Y, Teng Y, Li P, Liu W, Shi Q, Zhang Y. Label-free aptamer-based sensor for specific detection of malathion residues by surface-enhanced Raman scattering. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Feb 15;191:271-276. doi: 10.1016/j.saa.2017.10.030. Epub 2017 Oct 10. PubMed PMID: 29045930.

6: Beránková M, Hojerová J, Melegová L. Exposure of amateur gardeners to pesticides via the non-gloved skin per day. Food Chem Toxicol. 2017 Oct;108(Pt A):224-235. doi: 10.1016/j.fct.2017.07.060. Epub 2017 Aug 2. PubMed PMID: 28778749.

7: Jallow MFA, Awadh DG, Albaho MS, Devi VY, Ahmad N. Monitoring of Pesticide Residues in Commonly Used Fruits and Vegetables in Kuwait. Int J Environ Res Public Health. 2017 Jul 25;14(8). pii: E833. doi: 10.3390/ijerph14080833. PubMed PMID: 28757570; PubMed Central PMCID: PMC5580537.

8: Portolés T, Ibáñez M, Garlito B, Nácher-Mestre J, Karalazos V, Silva J, Alm M, Serrano R, Pérez-Sánchez J, Hernández F, Berntssen MHG. Comprehensive strategy for pesticide residue analysis through the production cycle of gilthead sea bream and Atlantic salmon. Chemosphere. 2017 Jul;179:242-253. doi: 10.1016/j.chemosphere.2017.03.099. Epub 2017 Mar 27. PubMed PMID: 28371708.

9: Szpyrka E, Matyaszek A, Słowik-Borowiec M. Dissipation of chlorantraniliprole, chlorpyrifos-methyl and indoxacarb-insecticides used to control codling moth (Cydia Pomonella L.) and leafrollers (Tortricidae) in apples for production of baby food. Environ Sci Pollut Res Int. 2017 May;24(13):12128-12135. doi: 10.1007/s11356-017-8821-z. Epub 2017 Mar 27. PubMed PMID: 28349309; PubMed Central PMCID: PMC5410205.

10: Purschke B, Scheibelberger R, Axmann S, Adler A, Jäger H. Impact of substrate contamination with mycotoxins, heavy metals and pesticides on the growth performance and composition of black soldier fly larvae (Hermetia illucens) for use in the feed and food value chain. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Aug;34(8):1410-1420. doi: 10.1080/19440049.2017.1299946. PubMed PMID: 28278126.

11: Đorđević TM, Đurović-Pejčev RD. The potency of Saccharomyces cerevisiae and Lactobacillus plantarum to dissipate organophosphorus pesticides in wheat during fermentation. J Food Sci Technol. 2016 Dec;53(12):4205-4215. doi: 10.1007/s13197-016-2408-4. Epub 2016 Dec 8. PubMed PMID: 28115761; PubMed Central PMCID: PMC5223255.

12: Dokuyucu R, Bilgili A, Hanedan B, Dogan H, Dokuyucu A, Celik MM. Attenuating effects of caffeic acid phenethyl ester with intralipid on hepatotoxicity of chlorpyrifos in the case of rats. Med Pr. 2016 Dec 22;67(6):743-749. doi: 10.13075/mp.5893.00462. Epub 2016 Dec 12. PubMed PMID: 28005083.

13: El-Saad AM, Kheirallah DA, El-Samad LM. Biochemical and histological biomarkers in the midgut of Apis mellifera from polluted environment at Beheira Governorate, Egypt. Environ Sci Pollut Res Int. 2017 Jan;24(3):3181-3193. doi: 10.1007/s11356-016-8059-1. Epub 2016 Nov 18. PubMed PMID: 27864738.

14: Dempsey JL, Cui JY. Long Non-Coding RNAs: A Novel Paradigm for Toxicology. Toxicol Sci. 2017 Jan;155(1):3-21. doi: 10.1093/toxsci/kfw203. Epub 2016 Nov 17. Review. PubMed PMID: 27864543; PubMed Central PMCID: PMC5216656.

15: Carratalá A, Moreno-González R, León VM. Occurrence and seasonal distribution of polycyclic aromatic hydrocarbons and legacy and current-use pesticides in air from a Mediterranean coastal lagoon (Mar Menor, SE Spain). Chemosphere. 2017 Jan;167:382-395. doi: 10.1016/j.chemosphere.2016.09.157. Epub 2016 Oct 14. PubMed PMID: 27744196.

16: Xu W, Xie L, Zhu J, Wang W, Ye Z, Ma Y, Tsai CY, Chen S, Ying Y. Terahertz sensing of chlorpyrifos-methyl using metamaterials. Food Chem. 2017 Mar 1;218:330-334. doi: 10.1016/j.foodchem.2016.09.032. Epub 2016 Sep 7. PubMed PMID: 27719917.

17: Adams RM, McAdams BC, Arnold WA, Chin YP. Transformation of chlorpyrifos and chlorpyrifos-methyl in prairie pothole pore waters. Environ Sci Process Impacts. 2016 Nov 9;18(11):1406-1416. PubMed PMID: 27711832.

18: Beránková M, Hojerová J, Peráčková Z. Estimated exposure of hands inside the protective gloves used by non-occupational handlers of agricultural pesticides. J Expo Sci Environ Epidemiol. 2017 Nov;27(6):625-631. doi: 10.1038/jes.2016.47. Epub 2016 Aug 31. PubMed PMID: 27578185.

19: Rousis NI, Zuccato E, Castiglioni S. Monitoring population exposure to pesticides based on liquid chromatography-tandem mass spectrometry measurement of their urinary metabolites in urban wastewater: A novel biomonitoring approach. Sci Total Environ. 2016 Nov 15;571:1349-57. doi: 10.1016/j.scitotenv.2016.07.036. Epub 2016 Jul 11. PubMed PMID: 27418516.

20: Peng G, He Q, Lu Y, Mmereki D, Zhong Z. Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV. Environ Sci Pollut Res Int. 2016 Oct;23(19):19409-16. doi: 10.1007/s11356-016-7071-9. Epub 2016 Jul 5. PubMed PMID: 27378220.